- Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,
Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)
![3-Ethynylimidazo[1,2-b]pyridazine structure](https://ko.kuujia.com/scimg/cas/943320-61-4x500.png)
943320-61-4 structure
상품 이름:3-Ethynylimidazo[1,2-b]pyridazine
3-Ethynylimidazo[1,2-b]pyridazine 화학적 및 물리적 성질
이름 및 식별자
-
- 3-ethynyl-Imidazo[1,2-b]pyridazine
- 1 WEEK
- 3-Ethynylimidazo[1,2-b]pyridazine
- 3-Ethynylimidazolo[1,2-b]pyridazine
- IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-
- AK141388
- VYOHSFQVMLAURO-UHFFFAOYSA-N
- 3-ethynylimidazo[1,2-b]pyridazin
- Imidazo[1,2-b]pyridazine,3-ethynyl-
- FCH1189256
- PB19496
- AX8281570
- Y3232
- 3-Ethynylimidazo[1,2-b]pyridazine (ACI)
- AKOS022173227
- SY097707
- 5YDU6N6N3Z
- 943320-61-4
- 3-Ethynylimidazolo(1,2-b)pyridazine
- CS-M1484
- DB-083331
- DTXSID70676599
- SCHEMBL588691
- MFCD17012027
- 3-Ethynylimidazo(1,2-b)pyridazine
- Imidazo(1,2-b)pyridazine, 3-ethynyl-
- EN300-246672
- AS-34548
- DTXCID10627348
- UNII-5YDU6N6N3Z
-
- MDL: MFCD17012027
- 인치: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
- InChIKey: VYOHSFQVMLAURO-UHFFFAOYSA-N
- 미소: C#CC1N2C(C=CC=N2)=NC=1
계산된 속성
- 정밀분자량: 143.048347172g/mol
- 동위원소 질량: 143.048347172g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 1
- 복잡도: 193
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 30.2
- 소수점 매개변수 계산 참조값(XlogP): 0.6
실험적 성질
- 밀도: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- 용해도: 미용성(1.2g/l)(25ºC),
3-Ethynylimidazo[1,2-b]pyridazine 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 저장 조건:Sealed in dry,2-8°C(BD261705)
3-Ethynylimidazo[1,2-b]pyridazine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
abcr | AB454289-1 g |
3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |
943320-61-4 | 95% | 1g |
€96.80 | 2023-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-10G |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 10g |
¥ 1,155.00 | 2023-04-12 | |
Enamine | EN300-246672-0.25g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 0.25g |
$19.0 | 2024-06-19 | |
eNovation Chemicals LLC | Y0990337-5g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 5g |
$730 | 2024-08-02 | |
eNovation Chemicals LLC | Y1111516-100g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 100g |
$4200 | 2024-06-05 | |
Chemenu | CM109152-250mg |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 250mg |
$155 | 2021-08-06 | |
abcr | AB454289-5g |
3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |
943320-61-4 | 95% | 5g |
€168.00 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-5G |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 5g |
¥ 607.00 | 2023-04-12 | |
Ambeed | A370943-1g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 98% | 1g |
$21.0 | 2025-02-21 | |
abcr | AB454289-25 g |
3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |
943320-61-4 | 95% | 25g |
€710.70 | 2023-04-22 |
3-Ethynylimidazo[1,2-b]pyridazine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; rt; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
참조
- Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 MutantJournal of Medicinal Chemistry, 2012, 55(22), 10033-10046,
합성 방법 3
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
참조
- Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
합성 방법 4
반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
참조
- Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1Cell Reports, 2015, 10(11), 1850-1860,
합성 방법 5
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
참조
- Preparation of substituted benzamide compounds for treatment of tumor, China, , ,
합성 방법 6
반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
참조
- Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy, United Kingdom, , ,
합성 방법 7
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
참조
- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,
합성 방법 8
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
참조
- S-type or R-type tetrahydronaphthalene amide compounds, pharmaceutically acceptable salts thereof, preparation method and application thereof in preparation of antitumor drugs, China, , ,
합성 방법 9
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
참조
- Preparation of N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compound as kinase inhibitor, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
참조
- Piperzine analogs useful for inhibiting RAF dimers and their preparation, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Reagents: Dicyclohexylamine , Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 14 h, 80 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
참조
- Preparation of indan derivatives as protein kinase inhibitors, China, , ,
합성 방법 12
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
참조
- Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer, China, , ,
합성 방법 13
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 6 h, rt
참조
- Quinazoline compound and its application in preparation of antitumor drug, China, , ,
합성 방법 14
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
참조
- Aryl or heteroaryl derivative, and pharmaceutical composition comprising same as active ingredient for treatment of kinase-related disease, World Intellectual Property Organization, , ,
합성 방법 15
반응 조건
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
참조
- Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's DiseaseACS Medicinal Chemistry Letters, 2020, 11(4), 491-496,
합성 방법 16
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
참조
- Synthesis of antineoplastic agent PonatinibZhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691,
합성 방법 17
반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
참조
- Design and synthesis of BCR-ABL inhibitors with improved cardiac safety for the treatment of cancer, particularly chronic myeloid leukemias, and neurodegenerative disorders, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
참조
- Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer, China, , ,
합성 방법 19
반응 조건
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
참조
- Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof, World Intellectual Property Organization, , ,
합성 방법 20
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 0.4 MPa, 20 - 25 °C
참조
- Preparation of Ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine, China, , ,
3-Ethynylimidazo[1,2-b]pyridazine Raw materials
- 3-Bromoimidazo[1,2-b]pyridazine
- ethynyltrimethylsilane
- 3-[2-(trimethylsilyl)ethynyl]-Imidazo[1,2-b]pyridazine
- Imidazo[1,2-b]pyridazin-3-ol, 3-(4-methylbenzenesulfonate)
3-Ethynylimidazo[1,2-b]pyridazine Preparation Products
3-Ethynylimidazo[1,2-b]pyridazine 관련 문헌
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine) 관련 제품
- 88095-61-8(1-Benzyl-4-nitro-1H-pyrazole)
- 73981-96-1(Ethyl 2,4,6-trichlorobenzoate)
- 63242-00-2(9-Oxobicyclo3.3.1nonane-3-carboxylic Acid)
- 2227815-00-9(2-[(dimethylamino)methyl]-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol)
- 1073354-50-3(3,5-Difluoro-2-methoxyphenylboronic acid, pinacol ester)
- 1807263-50-8(3-Bromo-6-fluoro-2-nitrobenzylamine)
- 137685-81-5(2-Benzyl-3-((tert-butyldimethylsilyl)oxy)propanoic acid)
- 2680722-65-8(tert-butyl N-(2-fluorophenyl)methyl-N-(1r,4r)-4-hydroxycyclohexylcarbamate)
- 2228222-90-8(5-(3-bromoprop-1-en-2-yl)-2-chloropyridine)
- 915720-54-6(1-(5-fluoropyridin-2-yl)ethan-1-one)
추천 공급업체
Amadis Chemical Company Limited
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine

순결:99%/99%
재다:25g/100g
가격 ($):382.0/1263.0
atkchemica
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine

순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의